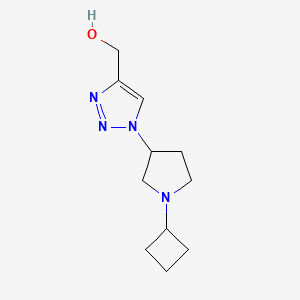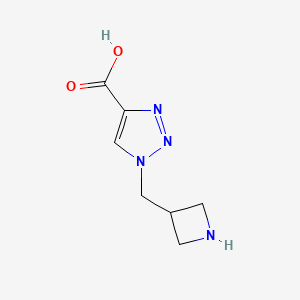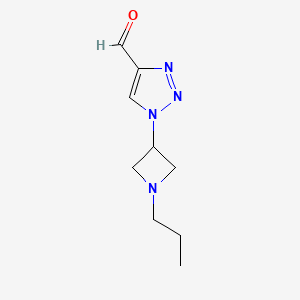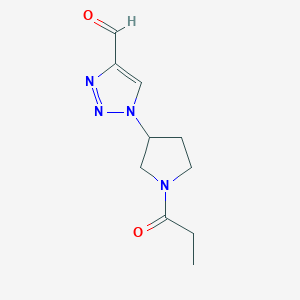
4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole, also known as CMTTP, is a heterocyclic compound belonging to the pyrazole family. It is a colorless solid that is soluble in organic solvents and is known for its unique properties and potential applications in medicinal chemistry and organic synthesis. CMTTP is a promising compound for research, as it has been found to have potential therapeutic activities in a variety of conditions.
Applications De Recherche Scientifique
Organic Electronics
4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole: may be utilized in the field of organic electronics, particularly in the design and morphology control of organic materials through processes like electrospraying. The solvent characteristics are crucial in determining the morphology of the organic material, which is essential for creating specific electronic architectures .
Polymer Synthesis
This compound could play a role in the synthesis of polymers, especially in radical copolymerization processes. It may act as a comonomer, contributing to the formation of copolymers with specific properties such as solubility and glass-transition temperature, which are significant in materials science .
Medicinal Chemistry
In medicinal chemistry, 4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole might be involved in the synthesis of complex molecules like meso-fused carbaporphyrins. These compounds have applications in drug development and diagnostic agents due to their unique structural and electronic properties .
Materials Science
The compound’s potential applications in materials science include the development of new materials with controlled crystallite size and morphology. This is particularly relevant for the creation of nanostructured materials with specific functions .
Analytical Chemistry
In analytical chemistry, 4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole could be used as a reagent or a structural motif in the development of analytical methods. Its unique structure may allow for the creation of sensors or assays that can detect specific substances or environmental conditions .
Environmental Studies
The compound may also find applications in environmental studies, where it could be used to study the effects of various solvents on organic materials. This research can lead to the development of environmentally friendly materials and processes .
Propriétés
IUPAC Name |
4-(chloromethyl)-5-thiophen-3-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYIQUNANRBLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)












